
4-(Pyridin-3-yl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine often involves interactions between different heterocyclic scaffolds. For example, the synthesis of derivatives from triazine and triazolamine precursors has been reported, showcasing solvent-free interactions and transformations under autoclave conditions without altering the methylsulfanyl group, indicating the versatility and reactivity of these heterocyclic systems (Shtaitz et al., 2023).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, provide insights into the arrangement and geometry of molecules. For instance, certain derivatives crystallize in non-centrosymmetric space groups with triclinic systems, forming structures through intermolecular contacts (Shtaitz et al., 2023). These findings highlight the complex and diverse molecular architectures possible within this class of compounds.
Wissenschaftliche Forschungsanwendungen
1. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They have been applied in various biomedical applications .
2. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .
- Methods of Application : The synthesis is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .
- Results or Outcomes : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
3. TRK Inhibitors
- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
- Methods of Application : The synthesis of these derivatives involved scaffold hopping and computer-aided drug design . Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM .
- Results or Outcomes : Compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
4. Synthesis of Fused Pyrazolo[3,4-d]-thiazoles
- Application Summary : The synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines has been discussed .
- Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine .
- Results or Outcomes : This method provides a way to synthesize a variety of fused pyrazolo-thiazoles and thiazines .
5. Biological Activity of 1H-Pyrazolo[3,4-b]pyridines
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been studied for their biological activity due to their close similarity with the purine bases adenine and guanine . They have been included in more than 5500 references, including 2400 patents .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They have been applied in various biological applications .
6. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
- Methods of Application : The synthesis of these derivatives involved scaffold hopping and computer-aided drug design . Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM .
- Results or Outcomes : Compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
Safety And Hazards
The safety and hazards of “4-(Pyridin-3-yl)-1,2-oxazol-5-amine” are not explicitly mentioned in the search results. Therefore, it’s recommended to handle this compound with standard laboratory precautions.
Zukünftige Richtungen
The future directions of “4-(Pyridin-3-yl)-1,2-oxazol-5-amine” research are promising. The compound has been used in the synthesis of various derivatives, which have shown significant biological activities2. In the next few years, a larger share of novel pyridine-based drug candidates is expected5. The compound and its derivatives could be further explored for their potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(ON=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587618 | |
| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
CAS RN |
186960-06-5 | |
| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

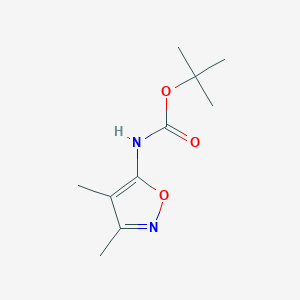
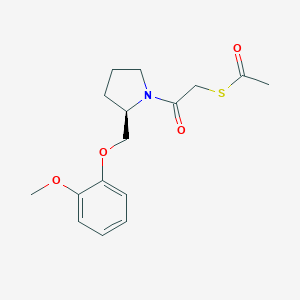
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
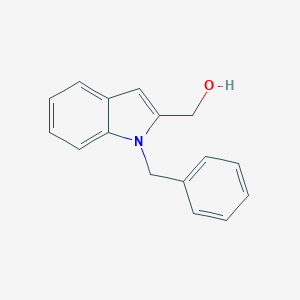
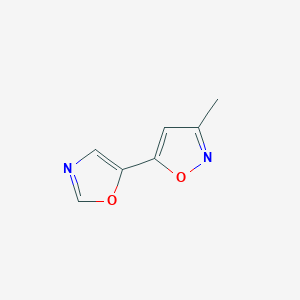


![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
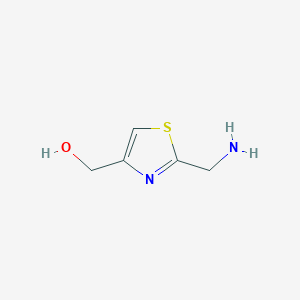
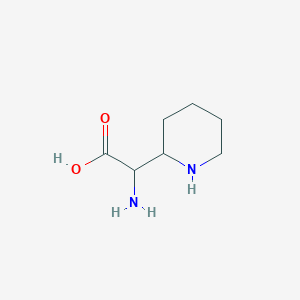
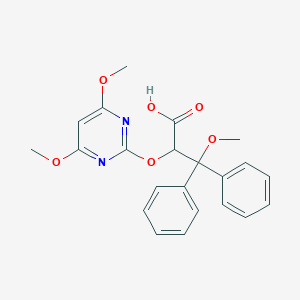
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)